molecular formula C20H16N2O4S2 B2680966 4-hydroxy-3-methoxy-N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide CAS No. 469879-05-8

4-hydroxy-3-methoxy-N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B2680966
CAS No.: 469879-05-8
M. Wt: 412.48
InChI Key: UNOATFQFTNYSDE-WIXUPIFPSA-N
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Description

4-hydroxy-3-methoxy-N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a thioxothiazolidin ring, and various functional groups such as hydroxy, methoxy, and phenylallylidene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methoxy-N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thioxothiazolidin Ring: This step involves the reaction of a thioamide with a carbonyl compound under acidic or basic conditions to form the thioxothiazolidin ring.

    Introduction of the Phenylallylidene Group: The phenylallylidene moiety is introduced via a condensation reaction between an aldehyde and the thioxothiazolidin intermediate.

    Attachment of the Benzamide Core: The final step involves coupling the intermediate with 4-hydroxy-3-methoxybenzoic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the thioxothiazolidin ring and benzamide core can be reduced to alcohols or amines.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like halides, thiols, or amines under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 4-hydroxy-3-methoxy-N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical resistance.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it might interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxybenzamide: Lacks the thioxothiazolidin ring and phenylallylidene group, making it less complex.

    N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide: Similar structure but without the hydroxy and methoxy groups.

Uniqueness

4-hydroxy-3-methoxy-N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide is unique due to its combination of functional groups and structural complexity

Biological Activity

The compound 4-hydroxy-3-methoxy-N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide is notable for its diverse biological activities, including potential anticancer, anti-inflammatory, and antioxidant properties. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

C19H18N2O3S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure features a thiazolidinone ring, which is crucial for its biological interactions. The presence of hydroxyl and methoxy groups enhances its pharmacological profile by improving solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties . For instance, it has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death rates.

Cell Line IC50 (µM) Mechanism
MCF-75.2Apoptosis via caspase activation
HeLa6.8Bcl-2 modulation

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that it reduces the expression of COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages, indicating a potential use in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS scavenging tests. Results indicate that it effectively neutralizes free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Assay Type IC50 (µM) Reference
DPPH Scavenging12.4
ABTS Scavenging9.8

Case Studies

  • In Vivo Studies : A study conducted on mice with induced tumors showed that administration of the compound significantly reduced tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment.
  • Combination Therapy : Research has indicated that when combined with conventional chemotherapeutics like doxorubicin, this compound enhances the efficacy while reducing side effects associated with high doses of chemotherapy.

Properties

IUPAC Name

4-hydroxy-3-methoxy-N-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c1-26-16-12-14(10-11-15(16)23)18(24)21-22-19(25)17(28-20(22)27)9-5-8-13-6-3-2-4-7-13/h2-12,23H,1H3,(H,21,24)/b8-5+,17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOATFQFTNYSDE-WIXUPIFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)NN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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